4-Chloro-1H-indazol-7-amine
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Overview
Description
4-Chloro-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
It is structurally similar to 7-bromo-4-chloro-1h-indazol-3-amine, which is used in the synthesis ofLenacapavir . Lenacapavir is a potent capsid inhibitor used for the treatment of HIV-1 infections .
Mode of Action
Given its structural similarity to the active fragment in lenacapavir, it may interact with the hiv-1 capsid protein, thereby inhibiting the virus’s ability to replicate .
Biochemical Pathways
As a potential component of lenacapavir, it may be involved in the inhibition of the hiv-1 capsid protein, which plays a crucial role in the viral replication process .
Result of Action
If it acts similarly to lenacapavir, it may inhibit the replication of hiv-1 by interacting with the virus’s capsid protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the indazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of regioselective bromination and heterocycle formation with hydrazine has been demonstrated to produce the desired compound in good yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-indazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Substitution: Reactions typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
4-Chloro-1H-indazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
3-Amino-1H-indazole: Known for its potential in treating Alzheimer’s disease and iron deficiency.
Linifanib: A potent tyrosine kinase receptor inhibitor used to suppress tumor growth.
Uniqueness
4-Chloro-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position allows for selective reactions that are not possible with other indazole derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-chloro-1H-indazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJOFZAKOCJTDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579223 |
Source
|
Record name | 4-Chloro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100959-52-2 |
Source
|
Record name | 4-Chloro-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100959-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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